TUG-905: A Potent and Selective GPR40 Agonist for Investigating Metabolic and Neurological Pathways
TUG-905: A Potent and Selective GPR40 Agonist for Investigating Metabolic and Neurological Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TUG-905 is a potent and selective synthetic agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This technical guide provides a comprehensive overview of the function and mechanism of action of TUG-905, with a focus on its role in hypothalamic signaling, neurogenesis, and energy homeostasis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting GPR40.
Introduction
G protein-coupled receptor 40 (GPR40) is a promising therapeutic target for metabolic disorders, including type 2 diabetes and obesity. It is activated by medium and long-chain fatty acids, playing a crucial role in various physiological processes. TUG-905 has emerged as a valuable pharmacological tool to elucidate the specific functions of GPR40 due to its high potency and selectivity.[1] This guide will delve into the molecular mechanisms initiated by TUG-905, its physiological effects, and methodologies for its experimental application.
Physicochemical Properties and Potency of TUG-905
TUG-905 is a benzylamine (B48309) derivative with a chemical formula of C27H30FNO5S and a molecular weight of 499.59 g/mol . Its potency as a GPR40 agonist has been quantified in various studies.
| Parameter | Value | Species/Cell Line | Assay Type |
| pEC50 | 7.03 | Mouse | Calcium mobilization assay |
| pEC50 | 8.1 | Human | Not specified |
Mechanism of Action and Signaling Pathways
TUG-905 exerts its effects by binding to and activating GPR40, which is primarily coupled to the Gαq/11 signaling pathway.[1][2][3][4] This initiates a cascade of intracellular events, with a notable downstream effector being the p38 mitogen-activated protein kinase (MAPK) pathway.
GPR40-Gαq/11-p38 MAPK Signaling Pathway
Activation of GPR40 by TUG-905 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). While the canonical Gαq/11 pathway involves IP3-mediated calcium release and DAG-mediated protein kinase C (PKC) activation, studies with TUG-905 have specifically highlighted the activation of the p38 MAPK pathway. The precise molecular link between Gαq/11 activation and subsequent p38 phosphorylation is an area of active research, with potential involvement of upstream kinases such as MAPKKKs (e.g., ASK1, TAK1) and MAPKKs (MKK3/6).[5][6]
Effects on Hypothalamic Neurons
In the hypothalamus, GPR40 is expressed in neurons, and its activation by TUG-905 has profound effects on energy homeostasis and inflammation.
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Increased POMC Expression: Intracerebroventricular administration of TUG-905 leads to an increase in the mRNA expression of pro-opiomelanocortin (POMC). POMC neurons are key regulators of appetite and energy expenditure.
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Reduced Inflammation and ER Stress: TUG-905 treatment has been shown to decrease the phosphorylation of IKKα/β, a key marker of inflammation, in the hypothalamus. It also reduces markers of endoplasmic reticulum (ER) stress, including the phosphorylation of PERK, IRE1α, and eIF2α, and decreases the phosphorylation of AMPKα.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of TUG-905 observed in various experimental settings.
Table 1: In Vitro Effects of TUG-905
| Parameter | Cell Type | Treatment | Result |
| Cell Proliferation & DCX mRNA | Hypothalamic neurospheres | 10 µM TUG-905 for 7 & 13 days | Increased |
| GPR40 & BDNF gene expression | Neuro2a cells | 10 µM TUG-905 for 2, 4, & 24h | Increased |
| p38 Phosphorylation | Neuro2a cells | 10 µM TUG-905 | Increased |
| ERK & Akt Phosphorylation | Neuro2a cells | 10 µM TUG-905 | No change |
Table 2: In Vivo Effects of TUG-905 in Mice
| Parameter | Administration | Treatment | Result |
| Body Mass | i.c.v. | 2.0 μL, 1.0 mM, twice daily for 6 days | Reduced[9] |
| Caloric Intake | i.c.v. | 2.0 μL, 1.0 mM, twice daily for 6 days | Trend towards reduction |
| POMC mRNA | i.c.v. | 2.0 μL, 1.0 mM, twice daily for 6 days | Increased |
| Hypothalamic IL-10 & IL-6 | i.c.v. | 2.0 μL, 1.0 mM, twice daily for 6 days | Increased |
| p-IKKα/β, p-AMPKα, p-PERK, p-IRE1α, p-eIF2α | i.c.v. | Not specified | Reduced[7][8] |
Experimental Protocols
In Vivo Intracerebroventricular (i.c.v.) Injection in Mice
This protocol describes the administration of TUG-905 directly into the lateral ventricles of the mouse brain.
Materials:
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TUG-905 solution (1.0 mM in sterile saline)
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Anesthesia (e.g., isoflurane)
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Stereotaxic apparatus
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Hamilton syringe with a 27-gauge needle
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Surgical tools (drill, scalpel, etc.)
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Antiseptic solution and sutures
Procedure:
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Anesthetize the mouse using isoflurane (B1672236) and mount it in a stereotaxic frame.
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Make a midline incision on the scalp to expose the skull.
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Identify the bregma and lambda sutures.
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Using stereotaxic coordinates, drill a small hole over the lateral ventricle.
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Slowly lower the Hamilton syringe needle to the desired depth within the ventricle.
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Infuse 2.0 μL of the TUG-905 solution over a period of 2 minutes.
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Leave the needle in place for an additional minute to prevent backflow.
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Slowly withdraw the needle and suture the incision.
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Monitor the animal during recovery.
Western Blot for Phosphorylated p38 MAPK
This protocol outlines the detection of phosphorylated p38 in cell lysates following TUG-905 treatment.
Materials:
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Cell culture reagents
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TUG-905
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies (anti-phospho-p38, anti-total-p38)
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HRP-conjugated secondary antibody
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ECL substrate and imaging system
Procedure:
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Culture cells to the desired confluency and treat with TUG-905 for the specified time.
-
Lyse the cells in ice-cold lysis buffer.
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Determine the protein concentration of the lysates using a BCA assay.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the chemiluminescent signal using an imaging system.
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Strip the membrane and re-probe for total p38 as a loading control.
RT-qPCR for POMC mRNA Expression
This protocol describes the quantification of POMC mRNA levels in hypothalamic tissue.
Materials:
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Hypothalamic tissue samples
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RNA extraction kit (e.g., TRIzol)
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Reverse transcription kit
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qPCR master mix (e.g., SYBR Green)
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Primers for POMC and a reference gene (e.g., GAPDH)
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qPCR instrument
Procedure:
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Homogenize hypothalamic tissue and extract total RNA using an RNA extraction kit.
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Assess RNA quality and quantity.
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Reverse transcribe an equal amount of RNA from each sample into cDNA.
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Perform qPCR using primers for POMC and a reference gene.
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Analyze the data using the ΔΔCt method to determine the relative expression of POMC mRNA.
Conclusion
TUG-905 is a powerful research tool for investigating the physiological roles of GPR40. Its high potency and selectivity allow for the specific interrogation of GPR40-mediated signaling pathways. The evidence presented in this guide highlights the significant involvement of TUG-905-activated GPR40 in regulating hypothalamic function, including neurogenesis, energy balance, and inflammation, primarily through the p38 MAPK pathway. The detailed protocols provided herein are intended to facilitate reproducible and robust experimental designs for researchers in the fields of metabolic disease, neuroscience, and drug discovery. Further investigation into the downstream effectors of the GPR40-p38 MAPK axis will undoubtedly provide deeper insights into the therapeutic potential of targeting this receptor.
References
- 1. TUG-905 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
